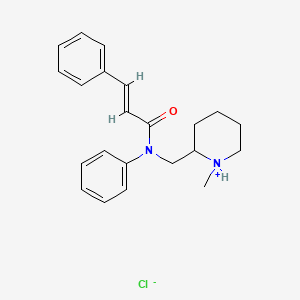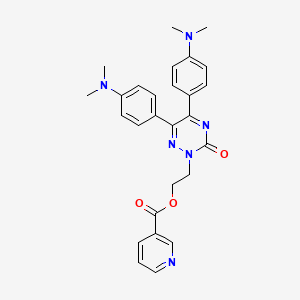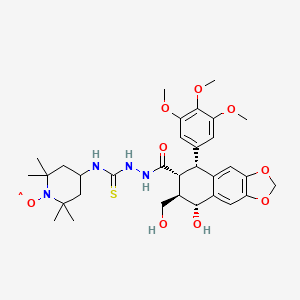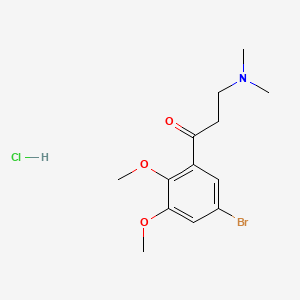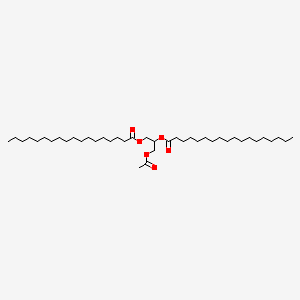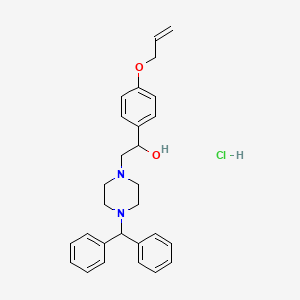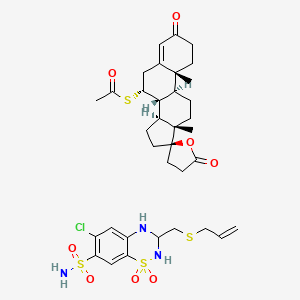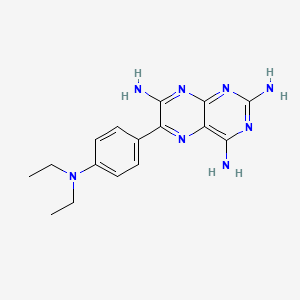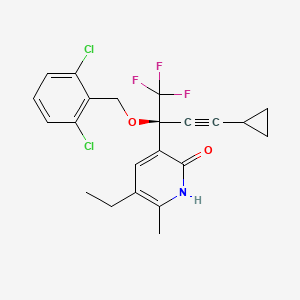
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl group through nucleophilic substitution or other suitable reactions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,6-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
335665-82-2 |
|---|---|
Molecular Formula |
C22H20Cl2F3NO2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-2-[(2,6-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H20Cl2F3NO2/c1-3-15-11-17(20(29)28-13(15)2)21(22(25,26)27,10-9-14-7-8-14)30-12-16-18(23)5-4-6-19(16)24/h4-6,11,14H,3,7-8,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |
InChI Key |
KYLQWURRWYFJTL-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)Cl)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


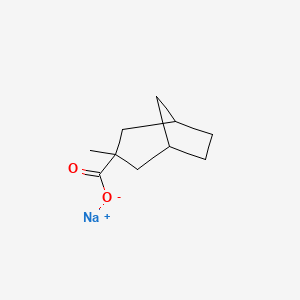
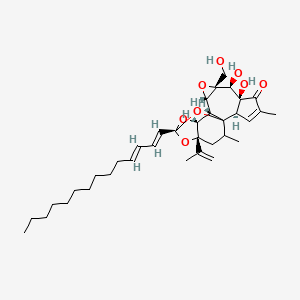
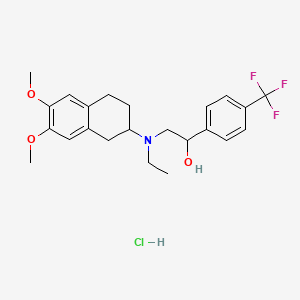

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
